molecular formula C15H12N2O2S B2394902 N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034594-83-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2394902
CAS No.: 2034594-83-5
M. Wt: 284.33
InChI Key: GTKNTEUTVMFKHG-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that features a combination of furan, pyridine, and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a pyridine halide in the presence of a palladium catalyst.

    Introduction of the thiophene ring: The intermediate is then reacted with a thiophene carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan and thiophene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)thiophene-3-carboxamide: Similar structure but lacks the furan ring.

    N-(furan-2-yl)pyridin-3-carboxamide: Similar structure but lacks the thiophene ring.

    N-(furan-2-yl)thiophene-3-carboxamide: Similar structure but lacks the pyridine ring.

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is unique due to the presence of all three heterocyclic rings, which can confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKNTEUTVMFKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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